Methyl 2,5,5-trimethylhept-4-enoate
Description
Methyl 2,5,5-trimethylhept-4-enoate (CAS No. 68891-90-7) is an unsaturated branched-chain methyl ester with the molecular formula C₁₁H₂₀O₂ . Its structure features a hept-4-enoate backbone substituted with methyl groups at positions 2, 5, and 5, along with a methoxycarbonyl group at the terminal position. This compound is structurally characterized by its α,β-unsaturation (double bond at position 4) and steric hindrance due to the branched methyl groups.
Properties
CAS No. |
68891-90-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (E)-2,2,5-trimethylhept-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-9(2)7-8-11(3,4)10(12)13-5/h7H,6,8H2,1-5H3/b9-7+ |
InChI Key |
KKMHPBMLAANVOR-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=C/CC(C)(C)C(=O)OC)/C |
Canonical SMILES |
CCC(=CCC(C)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5,5-trimethylhept-4-enoate can be synthesized through the esterification of 2,5,5-trimethylhept-4-enol with methanoic acid ester. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5,5-trimethylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2,5,5-trimethylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a fragrance ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of methyl 2,5,5-trimethylhept-4-enoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. 2,5,5-Trimethyl-4-heptone
- Structure : A ketone analogue with the same carbon skeleton but lacking the ester group. Instead, it features a ketone at position 3.
- Key Differences : The absence of the methoxycarbonyl group reduces polarity and reactivity toward nucleophiles compared to the ester. This compound may exhibit higher volatility due to reduced molecular weight and hydrogen-bonding capacity .
b. Methyl Salicylate
- Structure : An aromatic ester (methyl ester of salicylic acid) with a benzene ring and hydroxyl group.
- Key Differences: Methyl salicylate’s aromaticity confers distinct electronic properties and UV absorption characteristics, unlike the aliphatic, branched structure of methyl 2,5,5-trimethylhept-4-enoate. It is widely used in flavoring and pharmaceuticals, whereas the latter’s applications remain less documented .
Physicochemical Properties
| Property | This compound | 2,5,5-Trimethyl-4-heptone | Methyl Salicylate |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | C₁₀H₁₈O | C₈H₈O₃ |
| Functional Groups | Ester, alkene | Ketone, alkene | Aromatic ester |
| Polarity | Moderate (ester group) | Low (ketone) | High (aromatic -OH) |
| Volatility | Likely moderate | Higher | Low |
| Potential Applications | Synthetic intermediates | Solvents, fragrances | Pharmaceuticals |
Reactivity and Stability
- Ester Hydrolysis: this compound is expected to undergo alkaline hydrolysis to yield 2,5,5-trimethylhept-4-enoic acid, a reaction typical of esters. This contrasts with methyl salicylate, where hydrolysis produces salicylic acid, a bioactive compound .
- Alkene Reactivity : The double bond at position 4 may participate in Diels-Alder or hydrogenation reactions. Steric hindrance from the trimethyl groups could slow electrophilic additions compared to less hindered alkenes (e.g., isoprene or α-pinene) .
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